molecular formula C19H22N2O2 B2689431 1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one CAS No. 2415504-27-5

1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one

Cat. No.: B2689431
CAS No.: 2415504-27-5
M. Wt: 310.397
InChI Key: VCRKNAFIYXGQFO-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively

Preparation Methods

The synthesis of 1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazin-2-one derivatives .

Another approach involves the Mannich reaction, where the piperazine ring is incorporated into biologically active compounds. This method is efficient and provides good yields of the target compound .

Chemical Reactions Analysis

1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various receptors and enzymes, modulating their activity. For example, it can bind to neurotransmitter receptors, leading to changes in signal transduction pathways. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its biological activity .

Comparison with Similar Compounds

1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one can be compared with other piperazine derivatives, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

1-benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-23-18-9-5-8-17(12-18)13-20-10-11-21(19(22)15-20)14-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRKNAFIYXGQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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